1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine
Overview
Description
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a pyridine ring substituted with iodine and methoxy groups, and a piperazine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-iodo-6-methoxypyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Synthetic Route: The 5-iodo-6-methoxypyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine and methoxy substituents on the pyridine ring, as well as the methyl group on the piperazine ring, contribute to its binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds such as:
1-(5-Bromo-6-methoxypyridin-2-yl)-4-methylpiperazine: Similar structure but with a bromine atom instead of iodine.
1-(5-Iodo-6-hydroxypyridin-2-yl)-4-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Iodo-6-methoxypyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-iodo-6-methoxypyridin-2-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O/c1-14-5-7-15(8-6-14)10-4-3-9(12)11(13-10)16-2/h3-4H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIZOWQHHCGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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